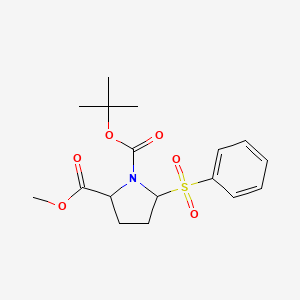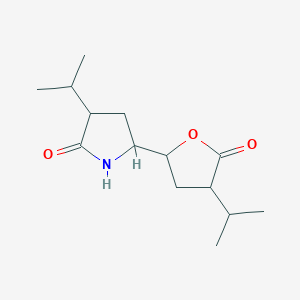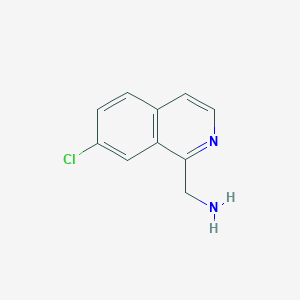![molecular formula C9H12 B13649010 1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
1-Ethynylbicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynylbicyclo[2.2.1]heptane is an organic compound with the molecular formula C9H12. It features a bicyclic structure with a triple bond at the ethynyl group. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynylbicyclo[2.2.1]heptane can be synthesized through various methods. One common approach involves the reaction of cyclopentadiene with acetylene under specific conditions to form the desired bicyclic structure. Another method includes the alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by functionalization via a Minisci-like reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using cyclopentadiene and acetylene. The process is optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Substitution: Halogenation agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives or other substituted products
Aplicaciones Científicas De Investigación
1-Ethynylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of high-energy density compounds and other specialized materials.
Mecanismo De Acción
The mechanism of action of 1-ethynylbicyclo[2.2.1]heptane involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the compound’s structure, leading to different biological or chemical effects. The pathways involved often include the formation of intermediates that further react to produce the final products .
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane: Shares the same bicyclic structure but lacks the ethynyl group.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.2]octane: Features a larger ring system with similar reactivity.
Uniqueness: 1-Ethynylbicyclo[2.2.1]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other bicyclic compounds. This makes it valuable in various applications, particularly in organic synthesis and material science .
Propiedades
Fórmula molecular |
C9H12 |
|---|---|
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
1-ethynylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C9H12/c1-2-9-5-3-8(7-9)4-6-9/h1,8H,3-7H2 |
Clave InChI |
CSDSPOGOUGFTGF-UHFFFAOYSA-N |
SMILES canónico |
C#CC12CCC(C1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


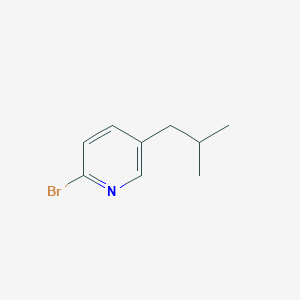
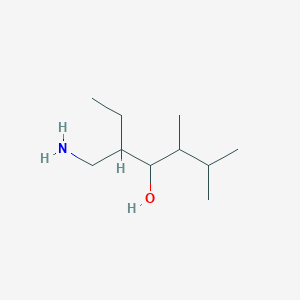
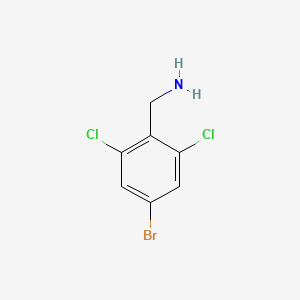
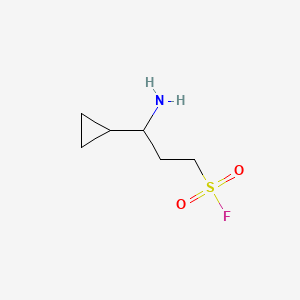
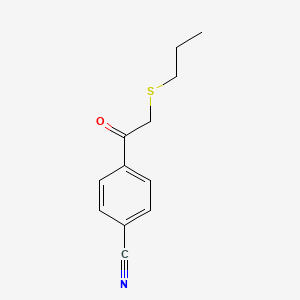
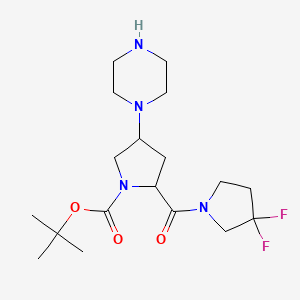

![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)

